molecular formula C17H18N4O2 B7352587 (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide

Katalognummer B7352587
Molekulargewicht: 310.35 g/mol
InChI-Schlüssel: QCFONAJODRHPJQ-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis.

Wirkmechanismus

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide inhibits the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, p53 is activated in response to DNA damage or other cellular stresses, leading to cell cycle arrest or apoptosis. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell growth and survival. By inhibiting the MDM2-p53 interaction, this compound restores the function of p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly selective for the MDM2-p53 interaction, making it a useful tool for studying this pathway. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Furthermore, this compound has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the development of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide. One direction is to improve the pharmacokinetic properties of this compound, such as its solubility and half-life. This could be achieved through the development of prodrugs or analogs of this compound. Another direction is to study the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the use of this compound in other diseases, such as neurodegenerative diseases, could also be explored.

Synthesemethoden

The synthesis of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of this compound has been described in detail in a research paper published by the University of Michigan. The method involves the reaction of 3-aminopyrimidine-2,4-dione with 3-bromo-1H-isoindole-1,3(2H)-dione in the presence of a palladium catalyst. The resulting product is then reacted with (R)-3-methyl-2-butanamine to yield this compound.

Wissenschaftliche Forschungsanwendungen

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(2)14(15(22)20-17-18-8-5-9-19-17)21-10-12-6-3-4-7-13(12)16(21)23/h3-9,11,14H,10H2,1-2H3,(H,18,19,20,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFONAJODRHPJQ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.